molecular formula C21H14FNO2 B243025 (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one

Cat. No. B243025
M. Wt: 331.3 g/mol
InChI Key: ZLYALDGKQXZQTO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one is a compound that belongs to the class of oxazole derivatives. It has been found to possess various biological activities that make it an interesting candidate for scientific research.

Mechanism of Action

The mechanism of action of (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and physiological effects:
Studies have shown that (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been shown to possess antimicrobial activity against certain bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various disease processes and potential therapeutic targets. However, one limitation is that the compound may have off-target effects on other cellular processes, which can complicate data interpretation.

Future Directions

There are several future directions for research on (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one. One area of interest is the development of more potent and selective analogs of the compound for use as therapeutic agents. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential off-target effects.
Conclusion:
In conclusion, (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one is a compound with diverse biological activities that make it an interesting candidate for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and a tool for biological research.

Synthesis Methods

The synthesis method of (4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one involves the reaction of 3-fluorobenzaldehyde with 4-methylnaphthalen-1-ylacetic acid in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to give the final product.

Scientific Research Applications

(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one has been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C21H14FNO2

Molecular Weight

331.3 g/mol

IUPAC Name

(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H14FNO2/c1-13-9-10-14(18-8-3-2-7-17(13)18)12-19-21(24)25-20(23-19)15-5-4-6-16(22)11-15/h2-12H,1H3/b19-12+

InChI Key

ZLYALDGKQXZQTO-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)F

SMILES

CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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